N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N4O3S and its molecular weight is 493.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Activity of Benzamide Derivatives
Compounds derived from thiazole and thiazoline have been synthesized and evaluated for their anti-inflammatory activity. For instance, derivatives such as N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and its analogs showed promising anti-inflammatory properties across certain concentration ranges without adversely affecting myocardial function (Lynch et al., 2006).
Corrosion Inhibitors for Carbon Steel
Benzothiazole derivatives have been synthesized and found to be effective corrosion inhibitors for carbon steel in acidic environments. These inhibitors exhibit high inhibition efficiencies and stability, suggesting potential industrial applications for protecting metals against corrosion (Hu et al., 2016).
High-Yield Synthesis of Radiopharmaceutical Precursors
The synthesis of precursors for radiopharmaceuticals, such as (S)-123I-IBZM, involves complex organic reactions. These processes have been optimized for high yield, indicating the importance of structural motifs found in the original query compound for medical imaging applications (Bobeldijk et al., 1990).
Generation of Structurally Diverse Libraries
Compounds with diverse structures have been synthesized for potential applications in drug discovery and development. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used to generate a variety of compounds, demonstrating the utility of such structures in creating diverse chemical libraries (Roman, 2013).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S.ClH/c1-25(2)10-11-26(22-24-17-7-6-15(23)13-18(17)31-22)21(30)14-4-3-5-16(12-14)27-19(28)8-9-20(27)29;/h3-7,12-13H,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULFLHOVIIRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride |
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